molecular formula C18H14F2N2O3 B2736096 3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide CAS No. 1251611-05-8

3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide

Cat. No. B2736096
M. Wt: 344.318
InChI Key: HKJFEMIGDPQFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C16H22F2N2O . The InChI code is InChI=1S/C16H22F2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the available resources. It’s an analytical reference standard that is structurally similar to known utopioids .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It’s soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:3) (0.25 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) .

Scientific Research Applications

Synthesis and Chemical Modifications

Research has explored the synthesis and chemical modifications of compounds related to 3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide, aiming at enhancing their properties for potential applications. For instance, the study of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents shows the exploration of quinoline derivatives for their potential use in treating bacterial and fungal infections (Holla et al., 2006). Another example involves the synthesis of P-chiral phosphine ligands for asymmetric hydrogenation, indicating the use of quinoline derivatives in catalysis to achieve high enantioselectivities in chemical reactions (Imamoto et al., 2012).

Antimicrobial and Anticancer Applications

Several studies have synthesized novel quinoline derivatives, highlighting their potential antimicrobial and anticancer applications. For instance, new series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been evaluated for their in vitro antimicrobial activity, suggesting a promising approach for developing new antimicrobial agents (Idrees et al., 2020). Additionally, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity, further underscoring the versatility of quinoline derivatives in the development of new antimicrobial compounds (Özyanik et al., 2012).

Material Science and Catalysis

In material science and catalysis, quinoline derivatives have been utilized for their unique properties. For example, the synthesis of polyamides containing the quinoxaline moiety indicates the application of quinoline derivatives in creating new polymers with potentially valuable properties for industrial applications (Patil et al., 2011). Additionally, the application of chitosan@Copper(II)-catalyzed remote trifluoromethylation of aminoquinolines showcases the use of quinoline derivatives in novel catalytic processes, offering new pathways for the functionalization of organic compounds (Shen et al., 2016).

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. Given its structural similarity to known utopioids , it might have potential applications in various fields. More research is needed to explore its potential uses and benefits.

properties

IUPAC Name

3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-25-9-11-7-17(23)22-16-8-12(3-4-13(11)16)21-18(24)10-2-5-14(19)15(20)6-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJFEMIGDPQFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49678259

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